molecular formula C19H19N3O2S B2407856 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide CAS No. 1797871-94-3

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide

Cat. No. B2407856
CAS RN: 1797871-94-3
M. Wt: 353.44
InChI Key: GDBMRRKPXCQCJE-UHFFFAOYSA-N
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Description

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide, also known as DTBA, is a chemical compound that has been extensively researched for its potential therapeutic applications. DTBA is a member of the pyrimidine family and has been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study conducted by Severina et al. (2020) delves into the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents. The research outlines the direct synthesis of these derivatives, their interaction with biological targets such as the Type-A γ-aminobutyric acid receptor (GABAAR), and their moderate anticonvulsant activity in a model of pentylenetetrazole-induced seizures in rats. This indicates a path for exploring similar compounds for neurological applications (Severina et al., 2020).

Antimicrobial and Antifungal Activities

Another significant area of research involves the antimicrobial and antifungal properties of related compounds. The study by Gul et al. (2017) presents the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and their evaluation for antimicrobial and hemolytic activity, suggesting the potential for developing new antibacterial agents from these chemical frameworks (Gul et al., 2017).

Anti-Inflammatory and Analgesic Agents

Research on novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone, conducted by Abu‐Hashem et al. (2020), has shown promising results in the context of anti-inflammatory and analgesic properties. This study emphasizes the synthesis of these compounds and their evaluation as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, presenting a potential for the development of new pain management and anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Crystal Structure Analysis

Studies such as those by Subasri et al. (2016, 2017) focus on the crystal structure analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, providing insights into the molecular conformations and interactions of these compounds. Such structural analyses are essential for understanding the chemical behavior and potential applications of these molecules in various biological contexts (Subasri et al., 2016).

properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-13-14(2)21-12-22(19(13)24)10-18(23)20-9-15-5-3-4-6-17(15)16-7-8-25-11-16/h3-8,11-12H,9-10H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBMRRKPXCQCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NCC2=CC=CC=C2C3=CSC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide

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